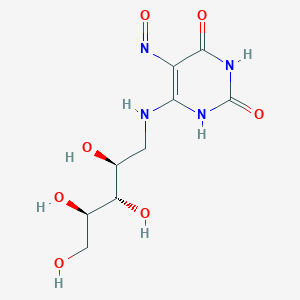
DSPC;L-beta,gamma-Distearoyl-alpha-lecithin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-beta,gamma-Distearoyl-alpha-lecithin, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine with an 18-carbon alkyl chain. It is a type of phospholipid that is a natural constituent of cell membranes. This compound is known for its cylindrical geometry, which allows it to form a lamellar phase, thereby stabilizing the structure of lipid nanoparticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-beta,gamma-Distearoyl-alpha-lecithin can be synthesized through the esterification of stearic acid with glycerophosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, L-beta,gamma-Distearoyl-alpha-lecithin is often produced by hydrogenating soybean phosphatidylcholines, which results in a high yield of the desired compound. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
L-beta,gamma-Distearoyl-alpha-lecithin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions are less common but can be induced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various phosphatidylcholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-beta,gamma-Distearoyl-alpha-lecithin has a wide range of applications in scientific research:
Chemistry: Used in the preparation of lipid nanoparticles and liposomes for drug delivery systems.
Biology: Serves as a model compound for studying cell membrane dynamics and interactions.
Industry: Employed in the production of cosmetics and food additives due to its emulsifying properties.
Wirkmechanismus
L-beta,gamma-Distearoyl-alpha-lecithin exerts its effects primarily through its ability to form stable lipid bilayers. These bilayers can encapsulate various molecules, facilitating their delivery to target cells. The compound interacts with cell membranes, enhancing the uptake of encapsulated drugs or other agents. The molecular targets include cell membrane phospholipids and proteins involved in membrane fusion and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with a 16-carbon alkyl chain.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phosphatidylcholine with unsaturated 18-carbon alkyl chains.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A phosphatidylcholine with a 14-carbon alkyl chain.
Uniqueness
L-beta,gamma-Distearoyl-alpha-lecithin is unique due to its high melting temperature and ability to form highly stable lipid bilayers. This makes it particularly suitable for applications requiring robust and stable lipid structures, such as in drug delivery systems and vaccine formulations .
Eigenschaften
Molekularformel |
C44H89NO8P+ |
|---|---|
Molekulargewicht |
791.2 g/mol |
IUPAC-Name |
2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1 |
InChI-Schlüssel |
NRJAVPSFFCBXDT-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)


![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)

![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)

![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)


![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
